

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Grandisin

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Grandisin
Cat. No.:	B1248170

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Grandisin, a tetrahydrofuran neolignan, has garnered significant attention within the scientific community due to its diverse and promising biological activities. Found in plant species such as *Virola surinamensis* and various *Piper* species, its complex chemical architecture presents a compelling subject for stereochemical analysis and further drug development. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of **Grandisin**, including its absolute configuration as determined by X-ray crystallography. Detailed experimental protocols for its isolation, purification, and structural elucidation are outlined, offering a practical resource for researchers. Furthermore, this guide presents available quantitative data and visualizations to facilitate a deeper understanding of this intricate natural product.

Chemical Structure and Properties

Grandisin is a lignan with the molecular formula $C_{24}H_{32}O_7$.^[1] Its systematic IUPAC name is (2S,3S,4S,5S)-3,4-dimethyl-2,5-bis(3,4,5-trimethoxyphenyl)oxolane.^[1] The molecule features a central tetrahydrofuran ring substituted with two dimethyl groups and two 3,4,5-trimethoxyphenyl groups.

Core Structure

The foundational structure of **Grandisin** is a five-membered oxolane (tetrahydrofuran) ring. This core is substituted at the 2, 3, 4, and 5 positions, leading to a complex stereochemical arrangement.

Key Functional Groups

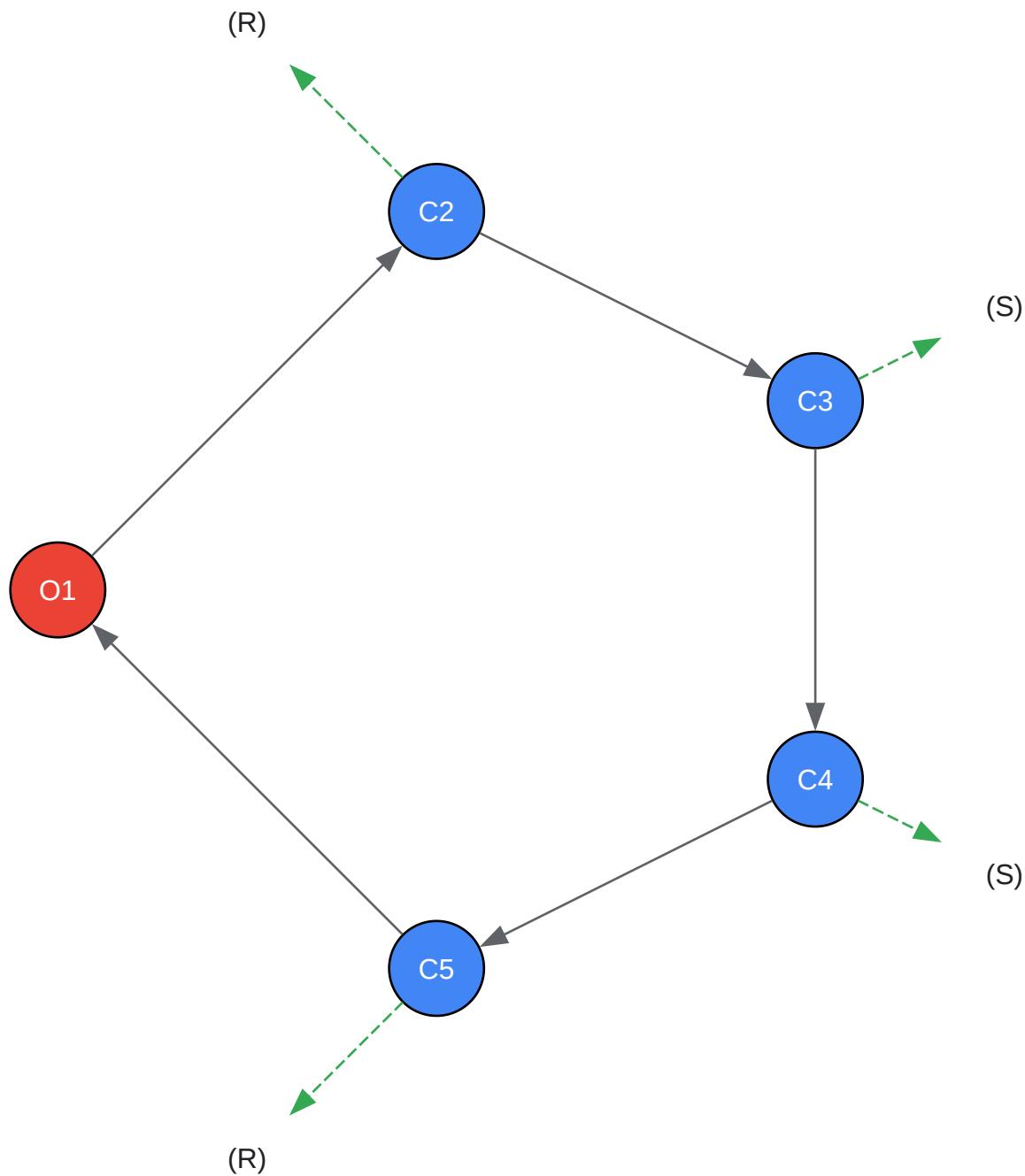
- Tetrahydrofuran Ring: A central ether linkage forming the core heterocyclic system.
- Dimethyl Groups: Two methyl substituents on the tetrahydrofuran ring.
- Trimethoxyphenyl Groups: Two aromatic rings, each bearing three methoxy groups, attached to the tetrahydrofuran core.

Physicochemical Properties

A summary of the key physicochemical properties of **Grandisin** is provided in Table 1.

Property	Value	Reference
Molecular Formula	C ₂₄ H ₃₂ O ₇	[1]
Molecular Weight	432.5 g/mol	[1]
Exact Mass	432.21480336 Da	[1]
CAS Number	53250-50-3	[1]

Stereochemistry and Absolute Configuration


The stereochemistry of **Grandisin** is a critical aspect of its chemical identity and biological activity. The molecule possesses multiple chiral centers, giving rise to various possible stereoisomers.

Chiral Centers

Grandisin has four stereogenic centers located at positions 2, 3, 4, and 5 of the tetrahydrofuran ring. The specific spatial arrangement of the substituents at these centers defines the molecule's absolute configuration.

Absolute Configuration

The absolute configuration of the naturally occurring **(-)-Grandisin** has been determined by X-ray diffraction analysis as (2R,3S,4S,5R).^[2] This specific arrangement of the dimethyl and trimethoxyphenyl groups is crucial for its biological function.

[Click to download full resolution via product page](#)

Stereochemical configuration of **Grandisin**'s core.

Experimental Protocols

The isolation and structural elucidation of **Grandisin** involve a series of chromatographic and spectroscopic techniques.

Isolation and Purification of **Grandisin** from *Virola surinamensis*

3.1.1. Extraction

- Air-dry the leaves of *Virola surinamensis* and grind them into a fine powder.
- Perform sequential maceration of the dried powder with hexane, followed by ethyl acetate, and finally methanol. Each extraction should be carried out for a sufficient duration to ensure exhaustive extraction.
- Concentrate the resulting extracts under reduced pressure to obtain the crude extracts.

3.1.2. Column Chromatography

- Subject the crude ethyl acetate extract to column chromatography on silica gel.
- Elute the column with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate and/or methanol.
- Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing **Grandisin**.

3.1.3. High-Performance Liquid Chromatography (HPLC) Purification

- Pool the fractions containing **Grandisin** from the column chromatography and concentrate them.
- Perform preparative High-Performance Liquid Chromatography (HPLC) on the enriched fraction.

- Use a suitable reversed-phase column (e.g., C18) and a mobile phase gradient of acetonitrile and water.
- Monitor the elution profile with a UV detector and collect the peak corresponding to **Grandisin**.
- Evaporate the solvent to obtain pure **Grandisin**.

[Click to download full resolution via product page](#)

Workflow for the isolation and purification of **Grandisin**.

Structural Elucidation

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Dissolve a pure sample of **Grandisin** in a suitable deuterated solvent (e.g., CDCl_3).
- Acquire ^1H NMR, ^{13}C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra on a high-field NMR spectrometer.
- Process and analyze the spectra to assign the chemical shifts of all protons and carbons and to establish the connectivity within the molecule.

3.2.2. Mass Spectrometry (MS)

- Introduce a pure sample of **Grandisin** into a mass spectrometer, typically using a soft ionization technique like Electrospray Ionization (ESI).
- Acquire the full scan mass spectrum to determine the molecular weight.
- Perform tandem mass spectrometry (MS/MS) to induce fragmentation and obtain a characteristic fragmentation pattern, which can aid in structural confirmation.

3.2.3. X-ray Crystallography

- Crystallize the purified **Grandisin** from a suitable solvent system.
- Mount a single crystal on a goniometer and collect X-ray diffraction data.
- Solve and refine the crystal structure to determine the precise three-dimensional arrangement of atoms, bond lengths, and bond angles, and to confirm the absolute stereochemistry.

Quantitative Spectroscopic and Crystallographic Data

Detailed quantitative data from spectroscopic and crystallographic analyses are essential for the unambiguous identification and characterization of **Grandisin**. While a complete set of publicly available raw data is limited, typical and expected values are presented based on the known structure.

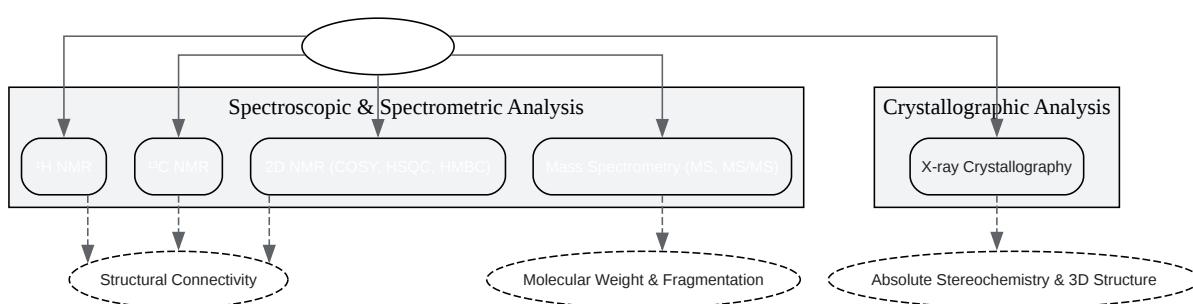
NMR Spectroscopic Data

The ^1H and ^{13}C NMR spectra of **Grandisin** exhibit characteristic signals corresponding to its unique structure. A representative summary of expected chemical shifts is provided in Table 2.

Atom Position	Expected ^1H Chemical Shift (ppm)	Expected ^{13}C Chemical Shift (ppm)
Aromatic CH	6.0 - 7.0	100 - 110
OCH_3	3.5 - 4.0	55 - 65
Tetrahydrofuran CH	3.0 - 5.0	70 - 90
CH-CH_3	1.5 - 2.5	30 - 45
CH_3	0.8 - 1.2	10 - 20

Mass Spectrometry Data

The mass spectrum of **Grandisin** will show a prominent molecular ion peak corresponding to its molecular weight. The fragmentation pattern in MS/MS experiments will likely involve


cleavages of the ether linkages in the tetrahydrofuran ring and the loss of methyl and methoxy groups.

Crystallographic Data

The X-ray crystallographic analysis of (-)**Grandisin** confirms its solid-state conformation and absolute stereochemistry. A summary of key crystallographic parameters is presented in Table 3.

Parameter	Value
Crystal System	Orthorhombic
Space Group	P2 ₁ 2 ₁ 2 ₁
a (Å)	Value
b (Å)	Value
c (Å)	Value
α (°)	90
β (°)	90
γ (°)	90
Volume (Å ³)	Value
Z	4

Note: Specific values for unit cell dimensions and volume are dependent on the specific crystal structure determination and may vary slightly between different reports. A complete Crystallographic Information File (CIF) should be consulted for precise data.

[Click to download full resolution via product page](#)

Logical workflow for the structural elucidation of **Grandisin**.

Conclusion

Grandisin represents a fascinating and biologically significant natural product. Its intricate chemical structure and defined stereochemistry are key to its therapeutic potential. This technical guide has provided a detailed overview of its structural features, stereochemical assignment, and the experimental methodologies required for its study. The presented data and workflows offer a valuable resource for researchers and professionals in the fields of natural product chemistry, medicinal chemistry, and drug development, aiming to further explore the potential of **Grandisin** and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. chemguide.co.uk [chemguide.co.uk]

- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Grandisin]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1248170#chemical-structure-and-stereochemistry-of-grandisin\]](https://www.benchchem.com/product/b1248170#chemical-structure-and-stereochemistry-of-grandisin)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com